molecular formula C14H17Cl2NO4 B14007063 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid CAS No. 7404-59-3

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid

Cat. No.: B14007063
CAS No.: 7404-59-3
M. Wt: 334.2 g/mol
InChI Key: ZADSGCDGCXEPGH-UHFFFAOYSA-N
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Description

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionic acids. This compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid typically involves the following steps:

    Preparation of 3,5-Dichlorophenoxyacetic Acid: This intermediate is synthesized by reacting 3,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the Acetyl Derivative: The 3,5-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.

    Amidation Reaction: The acetyl derivative is further reacted with 4-methyl-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aryloxy derivatives.

Scientific Research Applications

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine substitution.

    2-(2,4-Dichlorophenoxy)propanoic Acid: A compound with a similar aryloxyphenoxy structure.

Uniqueness

2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is unique due to its specific substitution pattern and the presence of the acetylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

7404-59-3

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

2-[[2-(3,5-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-8(2)3-12(14(19)20)17-13(18)7-21-11-5-9(15)4-10(16)6-11/h4-6,8,12H,3,7H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

ZADSGCDGCXEPGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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